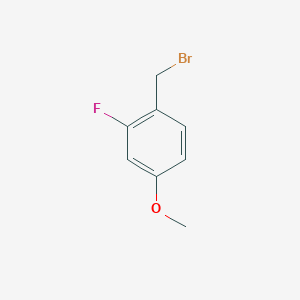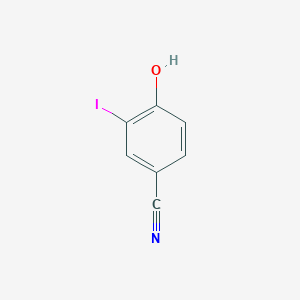
3,5-二溴-1H-吲哚-2-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3,5-dibromo-1H-indole-2-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an irritant with the formula C₁₁H₉Br₂NO₂ .
Synthesis Analysis
The synthesis of indole derivatives, including Ethyl 3,5-dibromo-1H-indole-2-carboxylate, has been a topic of interest in recent years due to their significant role in cell biology and their potential as biologically active compounds for the treatment of various disorders .
Molecular Structure Analysis
The molecular structure of Ethyl 3,5-dibromo-1H-indole-2-carboxylate is complex and can be analyzed using various physical and spectroscopic methods . The InChI code for this compound is 1S/C11H9Br2NO2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2H2,1H3 .
Physical And Chemical Properties Analysis
Ethyl 3,5-dibromo-1H-indole-2-carboxylate has a molecular weight of 347.02 g/mol and a melting point of 190-192 °C .
科学研究应用
有机化学合成中的作用
吲哚-2-羧酸乙酯及其衍生物是合成各种吲哚衍生物的关键中间体。例如,它们已被用于酰化反应中,有效地生成 3-酰基吲哚-2-羧酸乙酯,突出了它们在合成有机化学中的多功能性 (Murakami et al., 1985)。这些酰化反应证明了该化合物在生成结构多样的基于吲哚的化合物中的用途,这些化合物因其生物活性而备受关注。
在海洋生物碱合成中的作用
该化合物还与双吲哚海洋生物碱(例如顶森汀)的脱氮类似物的合成有关。这种合成展示了该化合物在创建天然产物中发现的复杂分子结构方面的潜力,这些天然产物具有各种生物活性 (Carbone et al., 2013)。
在药物化学中的应用
由吲哚-2-羧酸乙酯合成的吲哚衍生物已被研究其抗肿瘤活性。例如,(R)-2-(联苯-4-羰基)-2,3,4,9-四氢-1H-吡啶并[3,4-b]吲哚-1-羧酸乙酯的合成和生物学评估显示出对某些癌细胞系有希望的抗肿瘤特性 (Hu et al., 2018)。这些发现强调了 3,5-二溴-1H-吲哚-2-羧酸乙酯衍生物在开发新的治疗剂中的潜力。
安全和危害
作用机制
Target of Action
Ethyl 3,5-dibromo-1H-indole-2-carboxylate is a complex compound with potential biological activity. Indole derivatives, in general, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to exhibit a variety of biological activities, which suggests that they may have diverse effects at the molecular and cellular level .
生化分析
Biochemical Properties
Ethyl 3,5-dibromo-1H-indole-2-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including ethyl 3,5-dibromo-1H-indole-2-carboxylate, have been shown to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO) and human reticulocyte 15-lipoxygenase-1 . These interactions can modulate immune responses and inflammatory processes, highlighting the compound’s potential in therapeutic applications.
Cellular Effects
Ethyl 3,5-dibromo-1H-indole-2-carboxylate affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of mitogen-activated protein kinases (MAPKs), which are critical for cell proliferation, differentiation, and apoptosis . Additionally, ethyl 3,5-dibromo-1H-indole-2-carboxylate may impact the expression of genes involved in immune responses and metabolic pathways, further affecting cellular function.
Molecular Mechanism
The molecular mechanism of ethyl 3,5-dibromo-1H-indole-2-carboxylate involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s bromine atoms enhance its binding affinity to target enzymes and proteins, facilitating its inhibitory effects on enzymes like IDO . This inhibition can result in altered tryptophan metabolism and modulation of immune responses. Additionally, ethyl 3,5-dibromo-1H-indole-2-carboxylate may interact with transcription factors, influencing gene expression and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 3,5-dibromo-1H-indole-2-carboxylate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, with a melting point of 190-192°C . Prolonged exposure to light and air may lead to degradation, affecting its biochemical activity. Long-term studies have shown that ethyl 3,5-dibromo-1H-indole-2-carboxylate can have sustained effects on cellular function, including modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of ethyl 3,5-dibromo-1H-indole-2-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and immunomodulatory activities . At high doses, ethyl 3,5-dibromo-1H-indole-2-carboxylate can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in preclinical studies to ensure safety and efficacy.
Metabolic Pathways
Ethyl 3,5-dibromo-1H-indole-2-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may further interact with cellular biomolecules . These interactions can affect metabolic flux and alter metabolite levels, influencing cellular function and overall metabolism.
Transport and Distribution
Within cells and tissues, ethyl 3,5-dibromo-1H-indole-2-carboxylate is transported and distributed through specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets . Additionally, binding proteins may sequester ethyl 3,5-dibromo-1H-indole-2-carboxylate, affecting its localization and accumulation within specific cellular compartments.
Subcellular Localization
Ethyl 3,5-dibromo-1H-indole-2-carboxylate exhibits distinct subcellular localization, which can influence its activity and function. The compound may be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications . This localization can enhance its interactions with target enzymes and proteins, modulating cellular processes and biochemical reactions.
属性
IUPAC Name |
ethyl 3,5-dibromo-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2NO2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCUTBIAGPRORJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455984 |
Source


|
| Record name | Ethyl 3,5-dibromo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77185-78-5 |
Source


|
| Record name | Ethyl 3,5-dibromo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
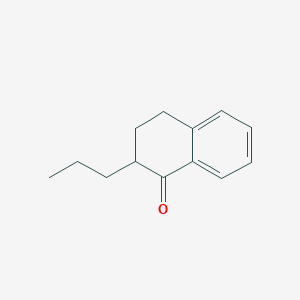
![1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1313603.png)
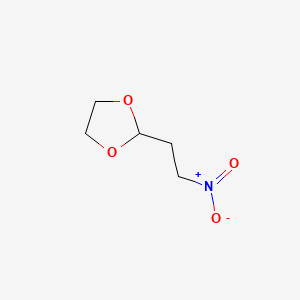
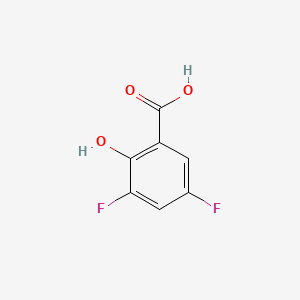
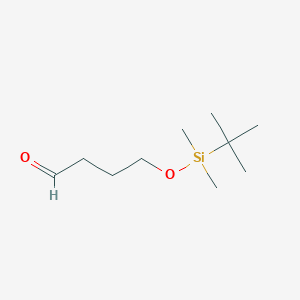
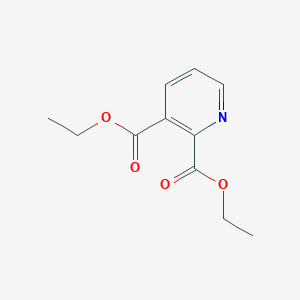
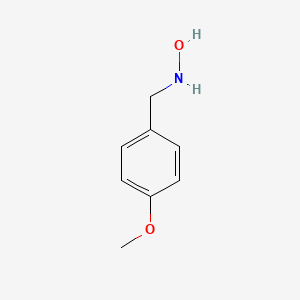
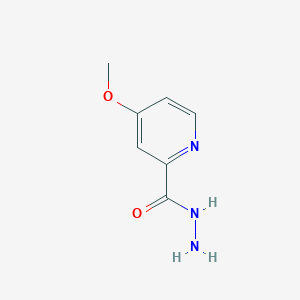
![Spiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B1313615.png)
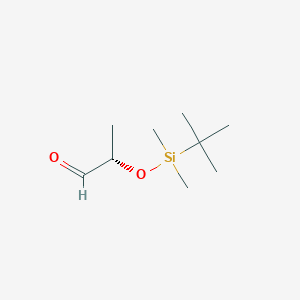
![6'-Chloro-[2,3']bipyridinyl](/img/structure/B1313617.png)
